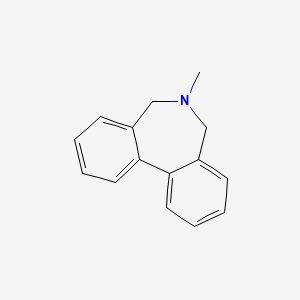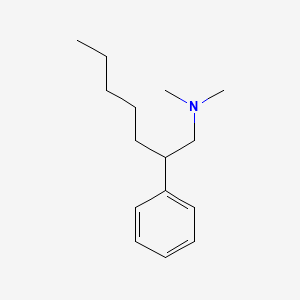
Guanidine, 1,1'-((5-methylpyrimidine-2,4-diyl)diimino)DI-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This particular compound features a pyrimidine ring substituted with a methyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with carbodiimides or thioureas. For instance, one-pot synthesis methods using N-chlorophthalimide, isocyanides, and amines have been reported to yield diverse N,N’-disubstituted guanidines under mild conditions . Another approach involves the use of S-methylisothioureas as guanylating agents, which react with amines to form the desired guanidine derivatives .
Industrial Production Methods
Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, facilitating the large-scale synthesis of N,N’-disubstituted guanidines .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields guanidinium salts, while reduction can produce primary or secondary amines .
Scientific Research Applications
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Acts as a DNA minor groove binder and kinase inhibitor, making it valuable in biochemical research.
Industry: Employed in the production of smart materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- involves its ability to form hydrogen bonds and interact with molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. This interaction is facilitated by the high basicity and planarity of the guanidine group, which allows it to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple guanidine molecule known for its high basicity and use in various applications.
S-methylisothiourea: Used as a guanylating agent in the synthesis of guanidines.
Di(imidazole-1-yl)methanimine: A commercially available guanylating reagent used in the stepwise synthesis of guanidines.
Uniqueness
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
31414-52-5 |
|---|---|
Molecular Formula |
C7H14N10 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
2-[[2-[2-(diaminomethylidene)hydrazinyl]-5-methylpyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C7H14N10/c1-3-2-12-7(17-16-6(10)11)13-4(3)14-15-5(8)9/h2H,1H3,(H4,8,9,15)(H4,10,11,16)(H2,12,13,14,17) |
InChI Key |
QNWJXABFNZWVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NN=C(N)N)NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
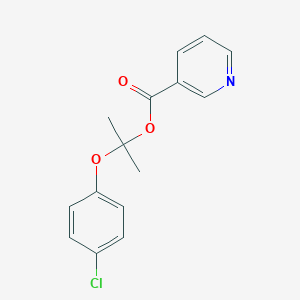
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
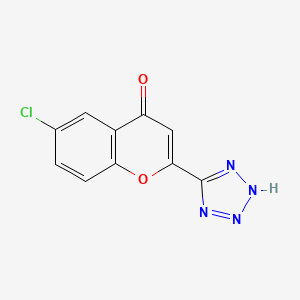
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
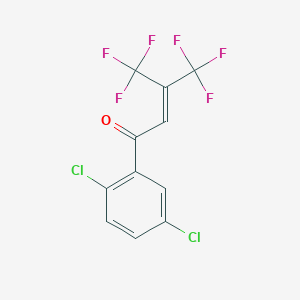
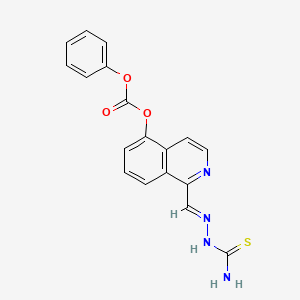
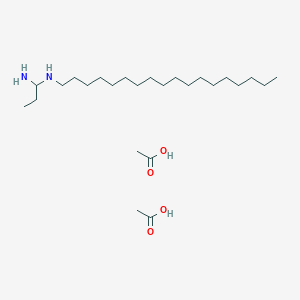

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

